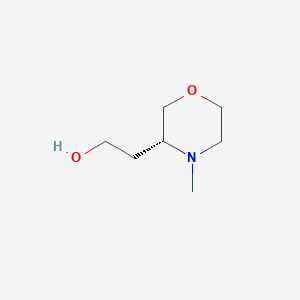

(R)-2-(4-Methylmorpholin-3-yl)ethan-1-ol

説明

特性

分子式 |

C7H15NO2 |

|---|---|

分子量 |

145.20 g/mol |

IUPAC名 |

2-[(3R)-4-methylmorpholin-3-yl]ethanol |

InChI |

InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChIキー |

PONBKCONPCCZAB-SSDOTTSWSA-N |

異性体SMILES |

CN1CCOC[C@H]1CCO |

正規SMILES |

CN1CCOCC1CCO |

製品の起源 |

United States |

準備方法

Chiral Pool and Asymmetric Synthesis

One common approach uses chiral pool starting materials or asymmetric catalysis to ensure the (R)-configuration at the morpholine 3-position. For example, chiral amino alcohols or epoxides can be used as precursors, which undergo ring closure to form the morpholine ring with stereochemical control.

Nucleophilic Substitution and Ring Closure

A typical synthetic route involves:

- Starting from a 3-substituted morpholine precursor or a suitable amino alcohol.

- Functionalization of the 2-position with an ethylene glycol derivative or a protected ethan-1-ol moiety.

- Use of nucleophilic substitution reactions to introduce the 2-(ethan-1-ol) side chain.

- Ring closure under mild conditions to form the morpholine ring.

Reduction and Functional Group Transformations

Reduction steps are often employed to convert carbonyl intermediates to the corresponding alcohols, ensuring the ethan-1-ol functionality. For example, sodium borohydride (NaBH4) in methanol is a common reducing agent used to reduce aldehydes or ketones to alcohols with retention of stereochemistry.

Protection and Deprotection Strategies

Protecting groups such as silyl ethers or methoxymethyl (MOM) groups are used to protect hydroxyl groups during multi-step synthesis. Deprotection is carried out under acidic or fluoride ion conditions to reveal the free ethan-1-ol group at the final stage.

Representative Synthetic Procedure (Based on Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 1,2-bis(trimethylsilyloxy)ethane, TMSOTf, CH2Cl2, 0 °C to RT | Formation of intermediate silyl-protected compound | 97% yield, oil |

| 2 | NaBH4, MeOH | Reduction of carbonyl to alcohol | High yield, stereoselective |

| 3 | MsCl, Et3N, CH2Cl2, 0 °C to RT | Mesylation of hydroxyl group for substitution | Quantitative |

| 4 | Nucleophile (e.g., 4-nitrophenol), K2CO3, DMF, 80 °C | Nucleophilic substitution to introduce side chain | 90-95% yield |

| 5 | Deprotection (e.g., TBAF in THF) | Removal of silyl protecting groups | High yield, retention of stereochemistry |

This sequence is adapted from synthetic strategies reported for related morpholine derivatives and advanced intermediates in complex molecule synthesis.

Stereochemical Control

- The stereochemistry at the 3-position of the morpholine ring is controlled by the choice of chiral starting materials or chiral catalysts.

- Diastereomeric mixtures can be separated by chromatography or crystallization.

- Optical rotation and NMR spectroscopy are used to confirm the (R)-configuration.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Chiral amino alcohols, epoxides, or substituted morpholines |

| Key Reactions | Nucleophilic substitution, ring closure, reduction |

| Protecting Groups | Silyl ethers (TMS), MOM groups |

| Reducing Agents | Sodium borohydride (NaBH4) |

| Solvents | Dichloromethane (CH2Cl2), tetrahydrofuran (THF), dimethylformamide (DMF), methanol (MeOH) |

| Temperature Range | 0 °C to room temperature, up to 80 °C for substitution |

| Yields | Typically 90-97% per step |

| Stereochemical Outcome | (R)-enantiomer with high enantiomeric excess |

Research Findings and Optimization

- Use of mild Lewis acid catalysts such as TMSOTf facilitates efficient ring closure and silyl protection.

- Mesylation followed by nucleophilic substitution is a reliable method to introduce the ethan-1-ol side chain.

- Reduction with NaBH4 is stereoselective and preserves the chiral center.

- Protecting group strategies are crucial to prevent side reactions and improve overall yield.

- Chromatographic purification ensures high purity and enantiomeric excess.

化学反応の分析

Types of Reactions

®-2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, Raney nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

科学的研究の応用

Chemistry

In chemistry, ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and stereochemical studies.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine

Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with potential therapeutic effects. Its morpholine backbone is a common motif in various bioactive compounds.

Industry

In the industrial sector, ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol may be used in the production of agrochemicals, polymers, and other specialty chemicals.

作用機序

The mechanism of action of ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context.

類似化合物との比較

The following analysis compares (R)-2-(4-Methylmorpholin-3-yl)ethan-1-ol with structurally related compounds, focusing on synthesis, stereochemical purity, physicochemical properties, and biological activity.

Key Observations :

- Synthesis Efficiency: Aromatic ethanol derivatives (e.g., fluorophenyl or chlorophenyl) exhibit higher yields (~99%) compared to morpholine/quinoline-containing analogs (~62–92%) .

Physicochemical Properties

Key Observations :

- Optical Activity: Data gaps exist for specific rotations of morpholine derivatives, but quinoline-ethanol analogs like the compound in show precise HRMS alignment (Δ < 0.0004), underscoring analytical reliability.

- Physical State: Most ethanolamine derivatives are reported as colorless oils, likely due to low crystallinity .

Key Observations :

- The morpholine ring’s conformational flexibility (as per ring-puckering theories ) could enhance binding to biological targets compared to rigid aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。